molecular formula C12H13NO4 B8241769 methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B8241769
M. Wt: 235.24 g/mol
InChI Key: AGXABMUIQIGOKV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

Methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-hydroxy-7-methoxy-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-8(12(15)17-3)6-7-9(14)4-5-10(16-2)11(7)13/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXABMUIQIGOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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